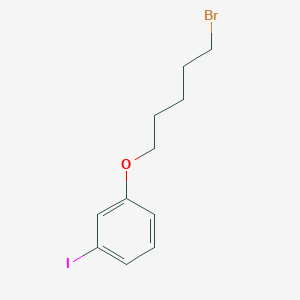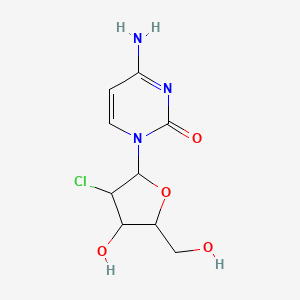
Chloro(hydrido)ruthenium;toluene;triphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(hydrido)ruthenium;toluol;triphenylphosphan ist eine Koordinationsverbindung, die ein Rutheniumzentrum aufweist, das an ein Chloridion, einen Hydridliganden und drei Triphenylphosphanliganden koordiniert ist. Diese Verbindung wird häufig als Katalysator in verschiedenen organischen Synthesereaktionen eingesetzt, da sie die Fähigkeit besitzt, Hydrierungen und andere Umlagerungen zu ermöglichen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Chloro(hydrido)ruthenium;toluol;triphenylphosphan kann durch Reaktion von Dichlorotris(triphenylphosphin)ruthenium(II) mit molekularem Wasserstoff in Gegenwart einer Base wie Triethylamin synthetisiert werden . Die Reaktion findet typischerweise bei Umgebungstemperatur und -druck statt und führt zur Bildung der gewünschten Verbindung als Benzolsolvat. Andere präparative Methoden umfassen die Wechselwirkung des Chloridkomplexes mit Norbornadien und 2,2'-Bipyridyl .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt über ähnliche Synthesewege, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Lösungsmitteln wie Benzol oder Toluol ist üblich, um die Reaktion zu erleichtern und das Produkt zu stabilisieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Chloro(hydrido)ruthenium;toluol;triphenylphosphan durchläuft verschiedene Arten von Reaktionen, darunter:
Hydrierung: Es wirkt als Katalysator für die Hydrierung von Alkenen und anderen ungesättigten Verbindungen.
Gängige Reagenzien und Bedingungen
Hauptsächlich gebildete Produkte
Wissenschaftliche Forschungsanwendungen
Chloro(hydrido)ruthenium;toluol;triphenylphosphan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von Chloro(hydrido)ruthenium;toluol;triphenylphosphan beinhaltet die Aktivierung von molekularem Wasserstoff und seine Übertragung auf das Substrat. Das Rutheniumzentrum erleichtert die Spaltung der H-H-Bindung, und der Hydridligand wird auf das Substrat übertragen, was zur Hydrierung führt . Die Verbindung kann auch mit anderen Molekülen durch Koordinations- und Substitutionsreaktionen interagieren, was zur Bildung neuer Produkte führt .
Wirkmechanismus
The mechanism of action of Chloro(hydrido)ruthenium;toluene;triphenylphosphane involves the activation of molecular hydrogen and its transfer to the substrate. The ruthenium center facilitates the cleavage of the H-H bond, and the hydride ligand is transferred to the substrate, resulting in hydrogenation . The compound can also interact with other molecules through coordination and substitution reactions, leading to the formation of new products .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Carbonylchlorohydridotris(triphenylphosphin)ruthenium(II): Diese Verbindung ist strukturell ähnlich, enthält jedoch einen Carbonylliganden anstelle von Toluol.
Dichlorotris(triphenylphosphin)ruthenium(II): Diese Verbindung hat zwei Chloridliganden und drei Triphenylphosphanliganden, wodurch sie zu einem Vorläufer des Chloro(hydrido)-Komplexes wird.
Einzigartigkeit
Chloro(hydrido)ruthenium;toluol;triphenylphosphan ist einzigartig aufgrund seiner spezifischen Kombination von Liganden, die ihm besondere katalytische Eigenschaften verleiht. Das Vorhandensein des Hydridliganden ermöglicht es, als effizienter Hydrierungskatalysator zu fungieren, während die Triphenylphosphanliganden das Rutheniumzentrum stabilisieren und verschiedene Substitutionsreaktionen erleichtern .
Eigenschaften
Molekularformel |
C61H54ClP3Ru |
|---|---|
Molekulargewicht |
1016.5 g/mol |
IUPAC-Name |
chloro(hydrido)ruthenium;toluene;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.C7H8.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h3*1-15H;2-6H,1H3;1H;;/q;;;;;+1;/p-1 |
InChI-Schlüssel |
FPDVFAUPHLXLMN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[RuH] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
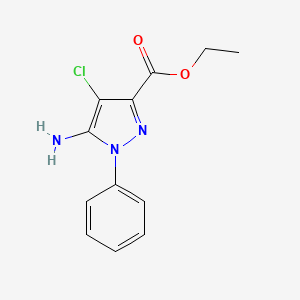
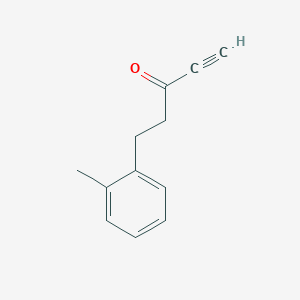


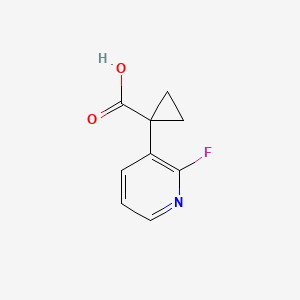
![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
